molecular formula C19H12N2O4S B2382928 (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione CAS No. 131554-72-8

(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione

Cat. No.: B2382928
CAS No.: 131554-72-8
M. Wt: 364.38
InChI Key: HSZZXNFIZLKDNA-FOCLMDBBSA-N
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Description

(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both thiazolidine and indoline moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione typically involves the condensation of 2-oxoindoline-3-carbaldehyde with thiazolidine-2,4-dione derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in the treatment of diseases such as diabetes, cancer, and inflammation.

Mechanism of Action

The mechanism of action of (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound could affect intracellular signaling pathways, leading to changes in gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

    Indoline Derivatives: Compounds with similar indoline moieties, known for their biological activities.

Uniqueness

(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione is unique due to its combined thiazolidine and indoline structures, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

4-hydroxy-5-(2-oxoindol-3-yl)-3-phenacyl-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S/c22-14(11-6-2-1-3-7-11)10-21-18(24)16(26-19(21)25)15-12-8-4-5-9-13(12)20-17(15)23/h1-9,24H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXYKFFVQYMMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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